molecular formula C5H10F3N B15202968 (S)-N-Methyl-1,1,1-trifluoro-2-butylamine

(S)-N-Methyl-1,1,1-trifluoro-2-butylamine

Cat. No.: B15202968
M. Wt: 141.13 g/mol
InChI Key: HBJRPYBKMFUJPL-BYPYZUCNSA-N
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Description

(S)-N-Methyl-1,1,1-trifluoro-2-butylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to the second carbon of the butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methyl-1,1,1-trifluoro-2-butylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-bromobutane and methylamine.

    Nucleophilic Substitution: The (S)-2-bromobutane undergoes a nucleophilic substitution reaction with methylamine to form (S)-N-Methyl-2-butylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methyl-1,1,1-trifluoro-2-butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine products.

Scientific Research Applications

(S)-N-Methyl-1,1,1-trifluoro-2-butylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-N-Methyl-1,1,1-trifluoro-2-butylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Methyl-2-butylamine: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    (S)-N-Methyl-1,1,1-trifluoro-2-propylamine: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.

Uniqueness

(S)-N-Methyl-1,1,1-trifluoro-2-butylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H10F3N

Molecular Weight

141.13 g/mol

IUPAC Name

(2S)-1,1,1-trifluoro-N-methylbutan-2-amine

InChI

InChI=1S/C5H10F3N/c1-3-4(9-2)5(6,7)8/h4,9H,3H2,1-2H3/t4-/m0/s1

InChI Key

HBJRPYBKMFUJPL-BYPYZUCNSA-N

Isomeric SMILES

CC[C@@H](C(F)(F)F)NC

Canonical SMILES

CCC(C(F)(F)F)NC

Origin of Product

United States

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